methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate
CAS No.: 361173-79-7
Cat. No.: VC7069424
Molecular Formula: C22H15NO5S
Molecular Weight: 405.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361173-79-7 |
|---|---|
| Molecular Formula | C22H15NO5S |
| Molecular Weight | 405.42 |
| IUPAC Name | methyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H15NO5S/c1-27-22(26)20-15(11-19(29-20)13-7-3-2-4-8-13)23-21(25)18-12-16(24)14-9-5-6-10-17(14)28-18/h2-12H,1H3,(H,23,25) |
| Standard InChI Key | YQFVFTMAJZKJKI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The compound features a 4-oxo-4H-chromene (benzopyran-4-one) system linked via a carboxamide group to a 5-phenylthiophene-2-carboxylate moiety. The chromene nucleus consists of a fused benzene and pyrone ring, while the thiophene ring is substituted with a phenyl group at the 5-position and a methyl ester at the 2-position . The amide bond (-NH-C=O) bridges the chromene’s C2 carbonyl group and the thiophene’s C3 amino group, creating a planar conjugated system that influences electronic distribution and reactivity .
Crystallographic and Stereochemical Insights
X-ray crystallographic data for analogous chromene-thiophene hybrids (e.g., ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate) reveal that the chromene ring adopts a near-planar conformation, with deviations ≤0.0166 Å from the mean plane . The phenyl substituent on the thiophene ring forms a dihedral angle of ~53° with the chromene system, introducing steric hindrance that may affect intermolecular interactions . Computational models suggest that the methyl ester group enhances solubility in polar aprotic solvents, while the phenyl group contributes to hydrophobic interactions .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Chromene ring planarity | Max deviation: 0.0166 Å | |
| Dihedral angle (phenyl-thiophene) | 53.2° | |
| Molecular formula | C₂₂H₁₅NO₅S | Calculated |
| Molecular weight | 405.42 g/mol | Calculated |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
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Chromene Carboxylic Acid Preparation: 4-Oxo-4H-chromene-2-carboxylic acid is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .
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Thiophene Amine Synthesis: 5-Phenylthiophene-2-carboxylate is functionalized at the 3-position with an amino group using nitration followed by reduction.
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Amide Coupling: The chromene carboxylic acid is activated (e.g., using thionyl chloride or HATU) and coupled with the thiophene amine under inert conditions .
Reaction Conditions and Yield Optimization
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Solvent Systems: Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for amide coupling due to their high polarity and compatibility with carbodiimide catalysts .
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Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieves yields >75% .
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Purity Enhancement: Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Resorcinol, ethyl acetoacetate, H₂SO₄ | 68 | 92 |
| 2 | HNO₃/H₂SO₄, then H₂/Pd-C | 82 | 89 |
| 3 | EDC/HOBt, DMF, 0°C → RT | 76 | 95 |
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in DMSO (≥50 mg/mL) . The calculated logP (octanol-water partition coefficient) of 3.7 suggests moderate lipophilicity, ideal for blood-brain barrier penetration .
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), and 1620 cm⁻¹ (chromene C=O) .
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NMR (¹H): δ 8.21 (s, 1H, chromene H-5), δ 7.45–7.32 (m, 5H, phenyl), δ 3.89 (s, 3H, ester -OCH₃) .
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 μM, comparable to doxorubicin (IC₅₀ = 12.4 μM). Mechanistic studies indicate apoptosis induction via caspase-3 activation .
Table 3: In Vitro Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| COX-2 inhibition | 72% at 10 μM | |
| MCF-7 cytotoxicity (IC₅₀) | 18.7 μM | |
| Antibacterial (E. coli) | MIC = 64 μg/mL |
Applications and Future Directions
Therapeutic Development
The compound’s dual chromene-thiophene architecture positions it as a lead candidate for:
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Neuroinflammatory Disorders: PDE4 inhibition may mitigate neuroinflammation in Alzheimer’s disease .
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Oncology: Synergistic effects with PARP inhibitors are under investigation.
Material Science Applications
Conjugated systems in the molecule exhibit fluorescence (λₑₘ = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs) .
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